molecular formula C4H10ClNO3 B12955802 (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride

Cat. No.: B12955802
M. Wt: 155.58 g/mol
InChI Key: OFSUFJTYFFRWFD-GVOALSEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes the preparation of engineering bacteria containing carbonyl reductase, followed by the disruption of these cells to obtain a cell supernatant containing the enzyme. This supernatant is then mixed with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction reaction .

Industrial Production Methods

The method described above is scalable for industrial production due to its simplicity, environmental friendliness, and high yield. The process is also versatile, allowing for the use of various substrates and producing high concentrations of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, reduction can produce amines, and substitution reactions can result in various substituted amino acids.

Scientific Research Applications

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biochemical properties and makes it particularly useful in chiral synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions and its versatility in different scientific fields further highlight its uniqueness.

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1

InChI Key

OFSUFJTYFFRWFD-GVOALSEPSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)O.Cl

Canonical SMILES

CC(C(C(=O)O)N)O.Cl

Origin of Product

United States

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